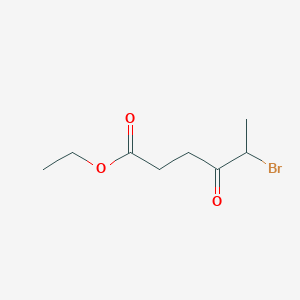Ethyl 5-bromo-4-oxohexanoate
CAS No.: 75487-13-7
Cat. No.: VC19355511
Molecular Formula: C8H13BrO3
Molecular Weight: 237.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75487-13-7 |
|---|---|
| Molecular Formula | C8H13BrO3 |
| Molecular Weight | 237.09 g/mol |
| IUPAC Name | ethyl 5-bromo-4-oxohexanoate |
| Standard InChI | InChI=1S/C8H13BrO3/c1-3-12-8(11)5-4-7(10)6(2)9/h6H,3-5H2,1-2H3 |
| Standard InChI Key | AECKHKIAYLJLAY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCC(=O)C(C)Br |
Introduction
Structural and Physicochemical Properties
Key Physical Properties (Analog Data) :
| Property | Value |
|---|---|
| Molecular Weight | 223.064 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 270.7 ± 15.0 °C (760 mmHg) |
| Flash Point | 117.5 ± 20.4 °C |
| LogP | 1.31 |
| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) |
The compound’s polar surface area (PSA) of 43.37 Ų and refractive index of 1.470 suggest moderate polarity, influencing solubility in organic solvents like ethyl acetate and ethanol .
Synthesis and Reaction Pathways
Direct Synthesis Methods
Ethyl 5-bromo-4-oxopentanoate is synthesized via bromination of 4-oxopentanoic acid derivatives. For example:
-
Mascall et al. (2012) reported a 78% yield using ethyl 4-oxopentanoate treated with bromine in dichloromethane .
-
Morton et al. (1993) achieved a 40% yield via nucleophilic substitution of ethyl 4-oxo-5-hydroxypentanoate with HBr .
Patent-Based Approaches:
A Pfizer Inc. patent (US2007/299076 A1) details a scaled-up synthesis involving sodium cyanide and ethyl 4-bromo-3-hydroxybutyrate in ethanol, yielding 95.6% purity after distillation .
Reactivity and Functionalization
The ketone and ester groups enable diverse transformations:
-
Nucleophilic Substitution: The bromine atom undergoes displacement with cyanide (e.g., NaCN) to form cyano derivatives, critical in statin drug intermediates .
-
Condensation Reactions: The ketone participates in aldol reactions, forming α,β-unsaturated esters for polymer chemistry .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
Ethyl 5-bromo-4-oxopentanoate is pivotal in synthesizing (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate, a precursor for cholesterol-lowering agents . The Pfizer patent highlights its role in a streamlined, cost-effective process avoiding protective group manipulations .
Biologically Active Derivatives
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.29 (t, 3H, CH₂CH₃), 2.64 (m, 4H, CH₂CO and CH₂Br), 4.18 (q, 2H, OCH₂), 4.36 (quintet, 1H, CH-O) .
-
IR: Peaks at 1714 cm⁻¹ (ester C=O) and 1634 cm⁻¹ (ketone C=O) .
Future Directions and Research Gaps
Unexplored Synthetic Routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume